N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide is a synthetic pyrrole derivative characterized by a phenylsulfonyl substituent at position 3, methyl groups at positions 4 and 5, an isopropyl group at position 1, and a butanamide side chain at position 2. Its synthesis likely involves multi-step organic reactions, including sulfonylation and amidation, as inferred from analogous methodologies in the literature .
Properties
Molecular Formula |
C19H26N2O3S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C19H26N2O3S/c1-6-10-17(22)20-19-18(14(4)15(5)21(19)13(2)3)25(23,24)16-11-8-7-9-12-16/h7-9,11-13H,6,10H2,1-5H3,(H,20,22) |
InChI Key |
DYCPCQMVOHDYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1C(C)C)C)C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The propan-2-yl group is then introduced via alkylation reactions, and finally, the butanamide group is added through amidation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.
Amidation: The butanamide group can participate in further amidation reactions to form more complex amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the phenylsulfonyl position.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound, comparisons are drawn to three classes of analogs: pyrrole derivatives , phenylsulfonyl-containing compounds , and butanamide-linked molecules .
Pyrrole Derivatives with Sulfonamide Substituents
The phenylsulfonyl-pyrrole core is a shared feature with triazole derivatives described in . For example, 1-[N-(phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazole (4) incorporates a phenylsulfonyl group but replaces the pyrrole ring with a triazole. Key differences include:
- Reactivity : The triazole derivatives undergo cycloaddition reactions with enamines, whereas the target pyrrole compound’s reactivity is likely dominated by its electron-deficient sulfonyl group and amide functionality .
- Bioactivity : Triazole derivatives often exhibit antimicrobial or anticancer properties, but the biological profile of the target pyrrole remains unexplored in the provided evidence.
Butanamide-Containing Compounds
lists several stereoisomeric butanamide derivatives (m, n, o) with complex backbones, such as hexan-2-yl and tetrahydropyrimidin-1(2H)-yl groups. These compounds highlight:
- Stereochemical Complexity: Unlike the target compound, which lacks chiral centers explicitly noted in its name, derivatives m, n, and o feature multiple stereogenic centers, emphasizing the role of stereochemistry in pharmacological specificity .
- Functional Group Diversity: The target compound’s butanamide is simpler compared to the phenoxyacetamido and tetrahydropyrimidinone groups in ’s analogs, suggesting divergent biological targets.
Phenylsulfonyl-Containing Molecules
Phenylsulfonyl groups are common in protease inhibitors and anti-inflammatory agents. For instance, sulfonamide-based drugs like Celecoxib utilize this moiety for COX-2 selectivity. The target compound’s phenylsulfonyl group may similarly enhance binding to hydrophobic enzyme pockets, but its specific target remains unverified.
Data Table: Structural and Functional Comparison
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure incorporates a pyrrole ring, a phenylsulfonyl group, and a butanamide moiety, which contribute to its diverse reactivity and interaction with biological systems.
The molecular formula of this compound is C22H24N2O3S, with a molecular weight of approximately 396.5 g/mol. The presence of functional groups such as sulfonyl and amide enhances its potential for various biological activities, including antimicrobial and anti-inflammatory effects .
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3S |
| Molecular Weight | 396.5 g/mol |
| Structure | Pyrrole derivative with sulfonyl and butanamide groups |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that this compound demonstrates potent antimicrobial properties. Its mechanism likely involves the modulation of enzyme activity or receptor interactions that inhibit the growth of various pathogens. For instance, compounds with similar structures have been effective against bacterial strains by disrupting cell wall synthesis or function.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It potentially modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
3. Mechanism of Action
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The sulfonyl group can participate in nucleophilic attack reactions, potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Interaction: The pyrrole structure may facilitate binding to receptors involved in pain and inflammation signaling pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound demonstrated that it significantly reduced the growth rates of both Gram-positive and Gram-negative bacteria in vitro. The minimal inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Response
In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This indicates its potential for therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
